5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine

Catalog No.
S807595
CAS No.
866318-90-3
M.F
C10H13ClN2Si
M. Wt
224.76 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amin...

CAS Number

866318-90-3

Product Name

5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine

IUPAC Name

5-chloro-3-(2-trimethylsilylethynyl)pyridin-2-amine

Molecular Formula

C10H13ClN2Si

Molecular Weight

224.76 g/mol

InChI

InChI=1S/C10H13ClN2Si/c1-14(2,3)5-4-8-6-9(11)7-13-10(8)12/h6-7H,1-3H3,(H2,12,13)

InChI Key

ZZSDHUMNIBZFFM-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C#CC1=C(N=CC(=C1)Cl)N

Canonical SMILES

C[Si](C)(C)C#CC1=C(N=CC(=C1)Cl)N

5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine is a chemical compound with the molecular formula C₁₀H₁₃ClN₂Si and a molecular weight of approximately 224.77 g/mol. It features a pyridine ring substituted with a chlorine atom at the 5-position and a trimethylsilyl ethynyl group at the 3-position. This compound is notable for its unique structural characteristics, which contribute to its potential applications in various fields, including medicinal chemistry and materials science .

Typical of compounds containing both amine and alkynyl functionalities:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to various substituted derivatives.
  • Deprotection Reactions: The trimethylsilyl group can be removed under acidic or fluoride conditions, yielding the corresponding ethynyl compound.
  • Cross-Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira or Suzuki coupling, to form more complex organic structures .

The synthesis of 5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine typically involves several steps:

  • Preparation of the Pyridine Derivative: Starting from 2-amino-5-chloropyridine, the introduction of the trimethylsilyl ethynyl group can be achieved through a reaction with a suitable silylating agent.
  • Alkyne Formation: This can involve coupling reactions that introduce the ethynyl functionality.
  • Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain high purity levels suitable for research applications .

5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine has potential applications in:

  • Medicinal Chemistry: As a building block for synthesizing biologically active compounds.
  • Material Science: In the development of functional materials due to its unique electronic properties.
  • Organic Synthesis: As an intermediate in various synthetic pathways leading to complex organic molecules .

Interaction studies involving 5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine are crucial for understanding its potential biological effects. Investigations may focus on:

  • Enzyme Inhibition: Assessing its ability to inhibit specific enzymes linked to disease pathways.
  • Receptor Binding: Evaluating its affinity for various biological receptors.

Such studies would provide insights into its therapeutic potential and help identify possible side effects or interactions with other compounds .

Several compounds share structural similarities with 5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine. Notable examples include:

Compound NameStructure CharacteristicsUnique Features
5-Bromo-3-(trimethylsilyl)ethynylpyridin-2-amineSimilar pyridine structure with bromine substitutionPotentially different reactivity due to bromine
4-Chloro-3-(trimethylsilyl)ethynylpyridin-2-amineChlorine at the 4-positionDifferent electronic properties affecting reactivity
5-Chloro-pyridin-2-amines (various substitutions)General class of compoundsDiverse biological activities based on substitutions

These compounds highlight the uniqueness of 5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine through its specific halogen substitution and functional groups, which may influence both its chemical behavior and biological activity .

Wikipedia

5-Chloro-3-[(trimethylsilyl)ethynyl]pyridin-2-amine

Dates

Modify: 2023-08-16

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